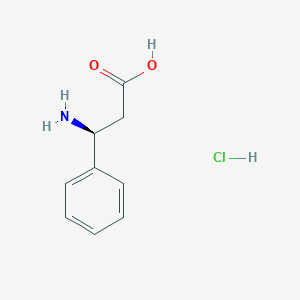
3-Aminopyrazine-2-carboxylate de méthyle
Vue d'ensemble
Description
Le 3-aminopyrazine-2-carboxylate de méthyle est un composé organique appartenant à la famille des pyrazines. Il se caractérise par un cycle pyrazine substitué par un groupe amino en position 3 et un groupe méthoxycarbonyle en position 2. Ce composé est remarquable pour ses applications dans divers domaines, notamment les produits pharmaceutiques, les produits agrochimiques et la science des matériaux.
Applications De Recherche Scientifique
Methyl 3-aminopyrazine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as an intermediate in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of agrochemicals and dyes.
Mécanisme D'action
Target of Action
The primary target of Methyl 3-aminopyrazine-2-carboxylate is the Prolyl-tRNA Synthetase (ProRS) . This enzyme plays a pivotal role in proteosynthesis, which is essential for the growth and survival of all cells .
Mode of Action
Methyl 3-aminopyrazine-2-carboxylate acts as an inhibitor of ProRS . It binds to the ATP site of the enzyme, mimicking the interactions of the adenine core . This inhibits the two-step catalytic reaction of ProRS, which involves the formation of an enzyme-bound aminoacyl-adenylate (AMP-aa), followed by the formation of an aminoacylated tRNA by transferring the amino acid to the corresponding tRNA .
Biochemical Pathways
The inhibition of ProRS by Methyl 3-aminopyrazine-2-carboxylate disrupts the proteosynthesis process, affecting the growth and survival of cells
Pharmacokinetics
It’s known that the compound has been used in synthesis reactions with isocyanates and aroyl chlorides . More research is needed to fully understand its pharmacokinetic properties and their impact on bioavailability.
Result of Action
The inhibition of ProRS by Methyl 3-aminopyrazine-2-carboxylate results in high activity against mycobacteria, while the antibacterial and antifungal activity is minimal . The most active compounds were 4’-substituted 3-(benzamido)pyrazine-2-carboxamides, exerting Minimum Inhibitory Concentration (MIC) from 1.95 to 31.25 µg/mL . The active compounds preserved their activity even against multidrug-resistant strains of Mycobacterium tuberculosis .
Action Environment
It’s known that the compound has been used in synthesis reactions, suggesting that its activity may be influenced by the chemical environment
Analyse Biochimique
Cellular Effects
Its influence on cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism, remains to be fully elucidated .
Molecular Mechanism
It is not clear how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is lacking .
Dosage Effects in Animal Models
Information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is lacking .
Metabolic Pathways
Information on any effects on metabolic flux or metabolite levels is lacking .
Transport and Distribution
Information on any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, is lacking .
Subcellular Localization
Information on any targeting signals or post-translational modifications that direct it to specific compartments or organelles is lacking .
Méthodes De Préparation
Voies synthétiques et conditions de réaction
Le 3-aminopyrazine-2-carboxylate de méthyle peut être synthétisé par plusieurs méthodes. Une approche courante implique l'estérification de l'acide 3-aminopyrazine-2-carboxylique. La réaction implique généralement :
Réactifs : acide 3-aminopyrazine-2-carboxylique et méthanol.
Catalyseur : acide sulfurique concentré.
Conditions : Le mélange est porté à reflux pendant plusieurs heures, puis neutralisé avec une base telle que le bicarbonate de sodium.
Purification : Le produit est extrait à l'aide d'un solvant organique tel que le dichlorométhane et purifié par recristallisation.
Méthodes de production industrielle
À l'échelle industrielle, la synthèse du this compound implique souvent des procédés en flux continu pour améliorer l'efficacité et le rendement. L'utilisation de réacteurs automatisés et de conditions de réaction optimisées garantit une qualité constante et une évolutivité.
Analyse Des Réactions Chimiques
Types de réactions
Le 3-aminopyrazine-2-carboxylate de méthyle subit diverses réactions chimiques, notamment :
Oxydation : Le groupe amino peut être oxydé pour former des dérivés nitro.
Réduction : Le groupe ester peut être réduit en l'alcool correspondant.
Substitution : Le groupe amino peut participer à des réactions de substitution nucléophile, formant des dérivés avec différents groupes fonctionnels.
Réactifs et conditions courants
Oxydation : Réactifs tels que le permanganate de potassium ou le peroxyde d'hydrogène en milieu acide.
Réduction : Hydrogénation catalytique à l'aide de palladium sur carbone.
Substitution : Réactifs tels que les halogénures d'alkyle ou les chlorures d'acyle en présence d'une base telle que la triéthylamine.
Principaux produits
Oxydation : Dérivés nitro-pyrazine.
Réduction : 3-hydroxypyrazine-2-carboxylate.
Substitution : Divers dérivés de pyrazine N-substitués.
Applications de la recherche scientifique
Le this compound a une large gamme d'applications dans la recherche scientifique :
Chimie : Utilisé comme bloc de construction dans la synthèse de molécules plus complexes.
Biologie : Étudié pour son potentiel en tant que composé bioactif aux propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré comme intermédiaire dans la synthèse d'agents pharmaceutiques.
Industrie : Utilisé dans la production de produits agrochimiques et de colorants.
Mécanisme d'action
Le mécanisme par lequel le this compound exerce ses effets dépend de son application spécifique. Dans les systèmes biologiques, il peut interagir avec des enzymes ou des récepteurs, en modulant leur activité. Par exemple, son activité antimicrobienne pourrait impliquer l'inhibition d'enzymes bactériennes, perturbant les voies métaboliques essentielles.
Comparaison Avec Des Composés Similaires
Composés similaires
- 3-Amino-5-chloropyrazine-2-carboxylate de méthyle
- 3-Amino-6-bromopyrazine-2-carboxylate de méthyle
- 3-Amino-2-pyridinecarboxylate de méthyle
Unicité
Le 3-aminopyrazine-2-carboxylate de méthyle est unique en raison de son motif de substitution spécifique sur le cycle pyrazine, qui confère des propriétés chimiques et biologiques distinctes. Comparé à ses analogues, il peut présenter des profils de réactivité et de bioactivité différents, ce qui le rend précieux pour des applications ciblées dans le développement de médicaments et la science des matériaux .
Propriétés
IUPAC Name |
methyl 3-aminopyrazine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c1-11-6(10)4-5(7)9-3-2-8-4/h2-3H,1H3,(H2,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INCSQLZZXBPATR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=CN=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10167496 | |
| Record name | Methyl 3-aminopyrazinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10167496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16298-03-6 | |
| Record name | 2-Pyrazinecarboxylic acid, 3-amino-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16298-03-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-aminopyrazinecarboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016298036 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 16298-03-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123649 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 3-aminopyrazinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10167496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3-aminopyrazinecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.700 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL 3-AMINOPYRAZINECARBOXYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B2B97688ND | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














